PF-05020182

Catalog No.
S539138
CAS No.
1354712-92-7
M.F
C18H30N4O4
M. Wt
366.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-05020182

CAS Number

1354712-92-7

Product Name

PF-05020182

IUPAC Name

N-[4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl]-3,3-dimethylbutanamide

Molecular Formula

C18H30N4O4

Molecular Weight

366.46

InChI

InChI=1S/C18H30N4O4/c1-18(2,3)11-13(23)19-14-15(25-5)20-17(21-16(14)26-6)22-9-7-12(24-4)8-10-22/h12H,7-11H2,1-6H3,(H,19,23)

InChI Key

XHJMCIALHJMEBB-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1=C(N=C(N=C1OC)N2CCC(CC2)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

PF05020182; PF-05020182; PF 05020182; PF5020182; PF-5020182; PF 5020182.

Description

The exact mass of the compound N-(4,6-dimethoxy-2-(4-methoxypiperidin-1-yl)pyrimidin-5-yl)-3,3-dimethylbutanamide is 366.22671 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-05020182 is a small molecule compound that acts as a selective modulator of the Kv7 potassium channels, specifically targeting the Kv7.2 and Kv7.3 subtypes. These channels are integral to regulating neuronal excitability and are implicated in various neurological conditions, including epilepsy and pain disorders. PF-05020182 has shown promise in enhancing M-current, which stabilizes neuronal membrane potential and raises the threshold for action potential firing, thereby exerting anticonvulsant effects .

: Employing techniques such as coupling reactions, cyclizations, and functional group modifications to achieve the desired structure.
  • Purification: Techniques like high-performance liquid chromatography (HPLC) are used to purify the final product to ensure high purity levels necessary for biological testing .
  • The detailed synthetic route remains proprietary but is aligned with common practices in medicinal chemistry aimed at optimizing potency and selectivity.

    The biological activity of PF-05020182 is characterized by its potent activation of Kv7.2 and Kv7.3 channels, leading to significant anticonvulsant properties. In experimental models, PF-05020182 demonstrated efficacy in reducing seizure activity during maximal electroshock tests, indicating its potential use as an antiepileptic drug . Furthermore, its selectivity over other Kv7 subtypes suggests a favorable safety profile, minimizing unwanted side effects associated with broader spectrum channel modulators.

    PF-05020182 has potential applications in treating various neurological disorders due to its ability to modulate Kv7 channels. Key areas include:

    • Epilepsy: As an anticonvulsant agent.
    • Chronic Pain: By stabilizing neuronal excitability.
    • Neurodegenerative Diseases: Potentially offering neuroprotective benefits through modulation of excitability in affected neuronal populations .

    Studies investigating the interactions of PF-05020182 with other compounds have focused on its synergistic effects when combined with existing antiepileptic medications. Such studies aim to elucidate whether PF-05020182 can enhance therapeutic outcomes or reduce dosing requirements for these medications, thereby minimizing side effects .

    Furthermore, research into its pharmacokinetics and metabolism is ongoing to better understand how it interacts within biological systems and its potential drug-drug interactions.

    PF-05020182 shares structural and functional similarities with several other compounds that target Kv7 channels. Below is a comparison highlighting its uniqueness:

    Compound NameMechanism of ActionSelectivityClinical Status
    FlupirtinePotentiates M-currentModerateApproved for pain relief
    RetigabineActivates Kv7 channelsBroadApproved for epilepsy
    ICA-27243Selective Kv7 openerHighInvestigational
    ML-213Potent Kv7.2/3 activatorHighInvestigational

    Uniqueness of PF-05020182:

    • Selectivity: PF-05020182 shows preferential activation of Kv7.2/3 over other subtypes like Kv7.4, which may lead to fewer side effects compared to broader modulators like Retigabine .
    • Therapeutic Focus: Its specific application in epilepsy treatment distinguishes it from others primarily aimed at pain management or broader potassium channel modulation.

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    2.5

    Exact Mass

    366.22671

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Dates

    Modify: 2024-02-18
    1: Davoren JE, Claffey MM, Snow SL, Reese MR, Arora G, Butler CR, Boscoe BP,

    Explore Compound Types